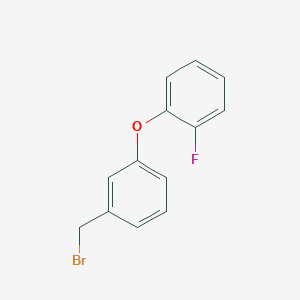

3-(2-Fluorophenoxy)benzyl Bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-(2-fluorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-9-10-4-3-5-11(8-10)16-13-7-2-1-6-12(13)15/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAHWPGVFDHNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=CC(=C2)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372076 | |

| Record name | 3-(2-Fluorophenoxy)benzyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242812-04-0 | |

| Record name | 3-(2-Fluorophenoxy)benzyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Fluorophenoxy)benzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(2-Fluorophenoxy)benzyl Bromide: Synthesis, Properties, and Applications in Modern Chemistry

For Immediate Release

[City, State] – January 11, 2026 – As a cornerstone intermediate in the synthesis of complex organic molecules, 3-(2-Fluorophenoxy)benzyl Bromide (CAS No. 242812-04-0) has emerged as a molecule of significant interest to researchers in pharmaceuticals, agrochemicals, and material science. This in-depth technical guide provides a comprehensive overview of its synthesis, key chemical properties, reactivity, and diverse applications, offering valuable insights for scientists and drug development professionals.

Introduction: A Versatile Building Block

3-(2-Fluorophenoxy)benzyl Bromide is a diaryl ether derivative featuring a reactive benzyl bromide moiety.[1] This unique combination of a flexible ether linkage, a fluorinated aromatic ring, and a versatile electrophilic center makes it an invaluable building block for creating intricate molecular architectures.[1] The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of derivative compounds, properties that are highly desirable in the development of new therapeutic agents.[1] Consequently, this compound serves as a critical intermediate in the synthesis of a range of biologically active molecules.[1][2]

Physicochemical Properties

A clear, colorless to orange or green liquid, 3-(2-Fluorophenoxy)benzyl Bromide possesses a unique set of physical and chemical properties that are crucial for its handling and application in synthesis.[1]

| Property | Value | Reference |

| CAS Number | 242812-04-0 | [1] |

| Molecular Formula | C₁₃H₁₀BrFO | [1] |

| Molecular Weight | 281.12 g/mol | [1] |

| Appearance | Colorless to orange to green clear liquid | [1] |

| Density | 1.46 g/cm³ | [1] |

| Purity | ≥ 97% (GC) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Synthetic Pathways: A Two-Step Approach

The synthesis of 3-(2-Fluorophenoxy)benzyl Bromide is typically achieved through a two-step process that involves the formation of the diaryl ether linkage followed by the introduction of the benzyl bromide functionality.

Step 1: Diaryl Ether Formation via Ullmann Condensation

The core diaryl ether structure is most commonly synthesized via an Ullmann-type condensation reaction. This copper-catalyzed cross-coupling reaction joins an aryl halide with a phenol.[3] For the synthesis of the precursor to our target molecule, 3-(2-fluorophenoxy)toluene, this would involve the reaction of 2-fluorophenol with 3-bromotoluene.

The choice of copper catalyst, ligand, base, and solvent is critical for the success of the Ullmann condensation. Modern protocols often utilize soluble copper(I) salts and ligands such as N,N-dimethylglycine to facilitate the reaction under milder conditions than the traditionally harsh temperatures.[4]

Experimental Protocol: Synthesis of 3-(2-fluorophenoxy)toluene (Precursor)

This protocol is adapted from a similar synthesis of 4-fluoro-3-phenoxy-toluene and represents a plausible method.[5]

Materials:

-

3-bromo-4-fluoro-toluene (1 mol)

-

Sodium phenolate (1.1 mol)

-

Copper(I) oxide (50 g)

-

Isoquinoline (250 ml)

-

Magnesium carbonate (84.3 g)

-

Cyclohexane

-

Hydrochloric acid (dilute)

-

Water

-

Sodium sulfate

Procedure:

-

To a suspension of 3-bromo-4-fluoro-toluene and copper(I) oxide in isoquinoline at 110°C, add a mixture of magnesium carbonate and sodium phenolate.[3]

-

Increase the reaction temperature to 160°C and stir the mixture for 15 hours.[3]

-

After cooling, filter the reaction mixture.

-

Take up the filtrate in cyclohexane and wash sequentially with dilute hydrochloric acid and water.

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by distillation to obtain 4-fluoro-3-phenoxy-toluene.[3]

Step 2: Benzylic Bromination

The second step involves the selective bromination of the benzylic methyl group of the 3-(2-fluorophenoxy)toluene precursor. This is a radical substitution reaction, and N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often in the presence of a radical initiator such as AIBN or light.[6] The reaction proceeds via a resonance-stabilized benzylic radical, leading to high regioselectivity for the benzylic position.

Experimental Protocol: Synthesis of 3-(2-Fluorophenoxy)benzyl Bromide

This is a generalized protocol for benzylic bromination with NBS.[7]

Materials:

-

3-(2-fluorophenoxy)toluene

-

N-Bromosuccinimide (NBS)

-

A radical initiator (e.g., AIBN or a household compact fluorescent lamp)

-

Acetonitrile (or another suitable solvent like carbon tetrachloride)

Procedure:

-

Dissolve 3-(2-fluorophenoxy)toluene in acetonitrile in a reaction vessel equipped with a reflux condenser and a light source (if using photochemical initiation).

-

Add N-bromosuccinimide to the solution.

-

Initiate the reaction by heating to reflux in the presence of AIBN or by irradiating with a suitable lamp.[7]

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with water and brine, then dry over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to yield crude 3-(2-Fluorophenoxy)benzyl Bromide.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-(2-Fluorophenoxy)benzyl Bromide is dominated by the benzyl bromide functional group. As a benzylic halide, it is a potent electrophile and readily participates in nucleophilic substitution reactions (both SN1 and SN2 pathways are possible). This reactivity allows for the facile introduction of the 3-(2-fluorophenoxy)benzyl moiety into a wide range of molecules.

The fluorine atom on the phenoxy ring exerts a subtle yet significant electronic influence on the molecule. Its electron-withdrawing nature can affect the reactivity of the aromatic rings and the overall properties of the final products, such as their binding affinity to biological targets.[1]

Caption: Synthetic and reactivity overview of 3-(2-Fluorophenoxy)benzyl Bromide.

Spectroscopic Characterization (Predicted)

¹H NMR:

-

Aromatic Protons: A complex multiplet pattern is expected in the range of δ 6.8-7.5 ppm.

-

Benzylic Protons (-CH₂Br): A characteristic singlet is anticipated around δ 4.5 ppm.[8]

¹³C NMR:

-

Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 110-160 ppm).

-

Benzylic Carbon (-CH₂Br): A signal is predicted in the range of δ 30-35 ppm.

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (281/283 m/z due to bromine isotopes) would be expected.

-

Major Fragment: The base peak is likely to be at m/z 201, corresponding to the loss of the bromine atom to form the stable 3-(2-fluorophenoxy)benzyl cation.[9]

Infrared (IR) Spectroscopy:

-

Aromatic C-H stretch: Peaks are expected above 3000 cm⁻¹.

-

C-O-C (ether) stretch: A strong absorption should be present in the region of 1250-1000 cm⁻¹.

-

C-Br stretch: A peak in the fingerprint region, typically between 690-515 cm⁻¹, is characteristic of a C-Br bond.[10]

Applications in Research and Development

3-(2-Fluorophenoxy)benzyl Bromide is a valuable intermediate in several key areas of chemical research and development:

-

Pharmaceutical Synthesis: It is a key building block for the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways.[1][2] The "(fluorobenzyloxy)benzyl" moiety is found in several neurologically active drugs. For example, the related compound 3-fluorobenzyl bromide is a key intermediate in the synthesis of Safinamide, a drug used for the treatment of Parkinson's disease.[6][11] This suggests that 3-(2-Fluorophenoxy)benzyl Bromide could be utilized in the synthesis of novel drug candidates with similar structural motifs.

-

Agrochemical Development: This compound serves as an intermediate in the production of advanced pesticides and herbicides.[1]

-

Material Science: It is used in the formulation of specialized polymers and coatings to enhance their durability and environmental resistance.[1][12]

-

Fluorescent Probes: The molecule can be chemically modified to create fluorescent probes for use in cellular imaging applications.[1][12]

Caption: Key application areas of 3-(2-Fluorophenoxy)benzyl Bromide.

Safety and Handling

As with all reactive chemical intermediates, proper safety precautions must be observed when handling 3-(2-Fluorophenoxy)benzyl Bromide. It is classified as a combustible liquid and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a tightly sealed container in a cool, dry place away from sources of ignition.[1]

Conclusion

3-(2-Fluorophenoxy)benzyl Bromide is a versatile and valuable chemical intermediate with broad applicability in the synthesis of complex organic molecules. Its unique structural features, including the reactive benzyl bromide group and the fluorine-substituted phenoxy moiety, make it a sought-after building block in the pharmaceutical, agrochemical, and material science industries. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers looking to leverage its potential in the development of novel compounds and materials.

References

-

Soo Contemporary. 3-(2-Fluorophenoxy)benzyl bromide. [Link]

-

FDER | UNR. 3-(2-Fluorophenoxy)benzyl bromide. [Link]

-

PrepChem. Synthesis of 4-fluoro-3-phenoxy-toluene. [Link]

-

Chemistry Steps. Benzylic Bromination. [Link]

-

Justia Patents. Process for the preparation of Safinamide Mesylate intermediate. [Link]

- Google Patents.

- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

- Google Patents. NZ572798A - Process for the production of safinamide and ralfinamide.

-

Chad's Prep®. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

- Google Patents. US9475757B2 - Synthesis of anti-Parkinson agent.

- Google Patents.

-

Organic Chemistry Portal. N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. [Link]

-

SpectraBase. Benzylbromide - Optional[1H NMR] - Chemical Shifts. [Link]

-

Illustrated Glossary of Organic Chemistry. Fragment ion. [Link]

-

Chegg.com. The base peak in the mass spectrum of benzyl bromide. [Link]

-

Organic Chemistry at CU Boulder. IR: alkyl halides. [Link]

-

Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]

-

Sciencemadness.org. Quick and partial report on benzyl bromide synthesis. [Link]

- Google Patents. CN102329192A - Benzyl bromide synthesis method.

Sources

- 1. NZ572798A - Process for the production of safinamide and ralfinamide - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Safinamide synthesis - chemicalbook [chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. “Process For Preparation Of Substituted Benzyl Bromide” [quickcompany.in]

- 6. patents.justia.com [patents.justia.com]

- 7. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. spectrabase.com [spectrabase.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. US9475757B2 - Synthesis of anti-Parkinson agent - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

3-(2-Fluorophenoxy)benzyl Bromide physical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(2-Fluorophenoxy)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-(2-Fluorophenoxy)benzyl Bromide (CAS No. 242812-04-0) is a versatile organic compound that serves as a critical intermediate in the fields of medicinal chemistry, organic synthesis, and materials science.[1][2][3][4] Its molecular architecture, featuring a reactive benzyl bromide moiety appended to a fluorophenoxy backbone, makes it a valuable building block for constructing complex molecular frameworks.[2] In pharmaceutical development, this compound is utilized as a key intermediate for synthesizing biologically active molecules aimed at specific enzymes or receptors.[1][2][4] The presence of a fluorine atom can enhance the lipophilicity and, consequently, the bioavailability of drug candidates.[2] Beyond pharmaceuticals, it is employed in the creation of advanced polymers, agrochemicals, and even fluorescent probes for cellular imaging.[1][2][4] This guide provides a comprehensive overview of its physical properties, chemical reactivity, and the experimental methodologies required for its characterization.

Physicochemical Properties

The physical properties of a compound are fundamental to its handling, storage, and application in synthetic chemistry. While specific experimental data for some properties of 3-(2-Fluorophenoxy)benzyl Bromide are not widely published, the known attributes and expected values based on similar structures are summarized below.

| Property | Value / Description | Source(s) |

| CAS Number | 242812-04-0 | [1][5] |

| Molecular Formula | C₁₃H₁₀BrFO | [1][2] |

| Molecular Weight | 281.12 g/mol | [1][2] |

| Appearance | Colorless to orange to green clear liquid | [1] |

| Density | 1.46 g/mL | [1][2] |

| Purity | Typically ≥ 97% (by GC) | [1] |

| Boiling Point | Data not available. For comparison, the isomeric 3-(4-Fluorophenoxy)benzyl bromide has a boiling point of 160 °C at 2 mmHg. | N/A |

| Melting Point | Not applicable (liquid at room temperature). | [1] |

| Solubility | Expected to be soluble in common organic solvents like acetone, ethanol, and dichloromethane. Sparingly soluble in water. | [6] |

| Refractive Index | Data not available. | N/A |

| Storage | Store at 2 - 8 °C under an inert atmosphere.[1][2] | [1][2] |

| Synonyms | 3'-Bromomethyl-2-fluorodiphenyl ether | [1] |

Chemical Structure and Reactivity

The reactivity of 3-(2-Fluorophenoxy)benzyl Bromide is governed by the interplay of its three key components: the benzyl bromide group, the ether linkage, and the fluorinated aromatic ring.

The benzyl bromide moiety is the primary site of reactivity. The C-Br bond at the benzylic position is susceptible to nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms). The stability of the resulting benzylic carbocation (in Sₙ1) or the transition state (in Sₙ2) is enhanced by resonance with the adjacent benzene ring, making benzyl bromides highly effective alkylating agents.[1][7]

The 2-fluorophenoxy group modulates this reactivity through electronic effects. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which can decrease the electron density of the aromatic ring system.[8][9] However, fluorine also possesses lone pairs of electrons that can be donated into the π-system via a resonance effect (+M or +R).[9][10] This dual nature influences the overall reactivity and regioselectivity of further reactions on the aromatic rings.[8][9][11]

Diagram: Electronic Effects on the Benzyl Bromide Moiety

Caption: Relationship between structure and reactivity.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for compound verification and process optimization. The following are standard, self-validating protocols for key liquid properties.

Determination of Boiling Point (Capillary Method)

This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[12][13][14][15][16]

Methodology:

-

Sample Preparation: Fill a small test tube to a depth of 2-3 cm with 3-(2-Fluorophenoxy)benzyl Bromide.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., mineral oil in a Thiele tube). Heat the bath gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Cooling & Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[12][16]

Diagram: Boiling Point Determination Workflow

Caption: Workflow for boiling point determination.

Determination of Density (Volumetric Method)

Density is the mass per unit volume of a substance.[17][18][19][20][21]

Methodology:

-

Tare Balance: Place a clean, dry volumetric flask (e.g., 10 mL) on an analytical balance and tare it to zero.[17]

-

Record Mass of Flask: Record the mass of the empty flask.

-

Add Sample: Carefully add the liquid sample to the flask, filling it precisely to the calibration mark. Use a pipette for the final additions to ensure the meniscus is at the mark.[17]

-

Record Mass of Flask + Sample: Weigh the flask containing the sample and record the combined mass.

-

Calculation:

-

Mass of liquid = (Mass of flask + liquid) - (Mass of empty flask).

-

Density = Mass of liquid / Volume of flask.

-

-

Validation: Repeat the measurement three times and calculate the average to ensure precision.[20]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance and is a characteristic property.[22][23][24][25]

Methodology:

-

Calibration: Calibrate the Abbe refractometer using a standard with a known refractive index, such as distilled water (n_D = 1.3330 at 20°C).[22][25]

-

Sample Application: Open the prism assembly of the refractometer. Place 1-2 drops of 3-(2-Fluorophenoxy)benzyl Bromide onto the surface of the measuring prism.[24]

-

Measurement: Close the prisms. Turn on the light source and look through the eyepiece. Adjust the knob to bring the light-dark boundary into sharp focus and align it with the center of the crosshairs.[22]

-

Reading: Read the refractive index value directly from the instrument's scale. Record the temperature, as refractive index is temperature-dependent.

Diagram: Refractive Index Measurement Logic

Caption: Logical flow for using an Abbe refractometer.

Synthesis Overview: Benzylic Bromination

3-(2-Fluorophenoxy)benzyl Bromide is typically synthesized from its corresponding toluene precursor, 3-(2-fluorophenoxy)toluene. A common laboratory-scale method is free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[26][27]

General Protocol:

-

Dissolve 3-(2-fluorophenoxy)toluene in a non-polar solvent (e.g., carbon tetrachloride).

-

Add N-bromosuccinimide and a catalytic amount of a radical initiator.

-

Heat the mixture to reflux under illumination (e.g., a sunlamp) to initiate the reaction.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to yield the crude product.

-

Purify the product, typically by vacuum distillation or column chromatography.

Safety and Handling

Like other benzyl bromides, 3-(2-Fluorophenoxy)benzyl Bromide is expected to be a lachrymator and an irritant.[28][29][30] It is corrosive and can cause burns to the skin and eyes.[28]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.[28]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[28]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) away from moisture and strong oxidizing agents.[1][2]

Conclusion

3-(2-Fluorophenoxy)benzyl Bromide is a high-value synthetic intermediate with significant applications in drug discovery and materials science. Its utility stems from the high reactivity of the benzyl bromide group, which is electronically modulated by the fluorophenoxy substituent. A thorough understanding of its physical properties, guided by the robust experimental protocols detailed herein, is essential for its effective and safe utilization in research and development.

References

-

BenchChem. (2025). A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides. Retrieved from BenchChem resources.[7]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link][12]

-

Lack of Enhanced Reactivity of α-Nucleophiles in the Sₙ2 Reactions of Benzyl Bromides. (n.d.). Retrieved from academic publication archives.[6]

-

Determination of Boiling Points. (n.d.). Retrieved from educational chemistry resources.[13]

-

JoVE. (2015, June 15). Video: Determining the Density of a Solid and Liquid. Retrieved from [Link][17]

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Abbe's Refractometer (Procedure). Retrieved from [Link][22]

-

Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid. Retrieved from [Link][18]

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from [14]

-

Determination of Boiling Points. (n.d.). Retrieved from educational chemistry resources.[15]

-

Journal of the Chemical Society D: Chemical Communications. (n.d.). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. Retrieved from RSC Publishing.[31]

-

Scribd. (n.d.). Measurement of The Refractive Index by Abbe Refractometer. Retrieved from [Link][23]

-

WJEC. (n.d.). Determination of the density of liquids and solids. Retrieved from WJEC educational resources.[19]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link][16]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link][20]

-

Scribd. (n.d.). Experiment No. 1 Density of Liquid. Retrieved from [Link][21]

-

Soo Contemporary. (n.d.). 3-(2-Fluorophenoxy)benzyl bromide. Retrieved from [Link][2][3]

-

Lab 2: Refractive Index and Snell's Law. (n.d.). Retrieved from university lab manuals.

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link][26]

-

Experiment 1: To find refractive index of the given liquid samples. (n.d.). Retrieved from educational lab manuals.[24]

-

FDER | UNR. (n.d.). 3-(2-Fluorophenoxy)benzyl bromide. Retrieved from [Link][4]

-

HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link][25]

-

Scribd. (n.d.). Electronic Effects Functional Groups. Retrieved from [Link][10]

-

PubChem. (n.d.). 3-(4-Fluorophenoxy)benzyl Bromide. Retrieved from [Link][28]

-

PubMed Central (PMC). (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Retrieved from [Link][8]

-

Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. Retrieved from [Link][9]

-

Brilliant.org. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Retrieved from [Link][11]

-

PrepChem.com. (n.d.). Synthesis of benzyl bromide. Retrieved from [Link][27]

-

Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link][30]

-

ChemBK. (2024, April 9). 2-(trifluoromethoxy)benzyl bromide. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Garden of Dreams | Soo Contemporary | 2022 | Virtual tour generated by Panotour [soocontemporary.com]

- 4. FCKeditor - Resources Browser [fder.unr.edu.ar]

- 5. calpaclab.com [calpaclab.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki [brilliant.org]

- 12. Video: Boiling Points - Procedure [jove.com]

- 13. phillysim.org [phillysim.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Video: Determining the Density of a Solid and Liquid [jove.com]

- 18. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 19. wjec.co.uk [wjec.co.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. scribd.com [scribd.com]

- 22. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 23. scribd.com [scribd.com]

- 24. davjalandhar.com [davjalandhar.com]

- 25. hinotek.com [hinotek.com]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. prepchem.com [prepchem.com]

- 28. 3-(4-Fluorophenoxy)benzyl Bromide | C13H10BrFO | CID 2737456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 30. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 31. Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

3-(2-Fluorophenoxy)benzyl Bromide molecular weight and formula

An In-Depth Technical Guide to 3-(2-Fluorophenoxy)benzyl Bromide: Properties, Synthesis, and Applications

Abstract

3-(2-Fluorophenoxy)benzyl bromide is a specialized chemical intermediate of significant interest to the pharmaceutical, agrochemical, and material science sectors. Its unique molecular architecture, featuring a reactive bromomethyl group and a fluorinated phenoxy moiety, makes it a versatile building block for constructing complex organic molecules. The presence of the fluorine atom is particularly strategic, as it can enhance critical properties of the final compound, such as lipophilicity and metabolic stability, which are paramount in drug design.[1] This guide provides a comprehensive overview of the compound's physicochemical properties, a representative synthetic protocol, standard characterization techniques, and its key applications, with a focus on its utility for researchers in drug development and organic synthesis.

Chemical Identity and Physicochemical Properties

3-(2-Fluorophenoxy)benzyl bromide, also known by its synonym 3'-Bromomethyl-2-fluorodiphenyl ether, is an aromatic compound distinguished by three key structural features: a central benzene ring substituted at the 1 and 3 positions, a reactive bromomethyl (-CH₂Br) group, and a 2-fluorophenoxy ether linkage.[1][2] The bromomethyl group serves as a potent electrophilic site, enabling facile reactions with a wide range of nucleophiles, while the 2-fluorophenoxy group modulates the molecule's steric and electronic properties.

The essential quantitative data for this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀BrFO | [1] |

| Molecular Weight | 281.12 g/mol | [1] |

| CAS Number | 242812-04-0 | [1][2][3] |

| Appearance | Colorless to orange to green clear liquid | [1][2] |

| Density | 1.46 g/cm³ | [1] |

| Purity | Typically ≥ 97% (by GC) | [1] |

| Storage Conditions | 2 - 8 °C, protected from light and moisture | [1] |

The Strategic Importance in Medicinal Chemistry

The selection of a synthetic building block is a critical decision in any multi-step synthesis. 3-(2-Fluorophenoxy)benzyl bromide is frequently chosen for specific strategic advantages conferred by its functional groups.

-

The Bromomethyl Group as a Reactive Handle : The C-Br bond in the benzylic position is inherently labile, making it an excellent leaving group in nucleophilic substitution reactions (Sₙ2). This allows for the efficient and predictable covalent attachment of the 3-(2-fluorophenoxy)benzyl moiety to alcohols, phenols, amines, thiols, and other nucleophilic species. This reactivity is the cornerstone of its utility as a synthetic intermediate.[1]

-

The Fluorophenoxy Moiety for Pharmacokinetic Modulation : The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The 2-fluoro substituent on the phenoxy ring enhances the lipophilicity of the molecule, which can significantly improve its ability to cross biological membranes and enhance bioavailability.[1] Furthermore, the strong C-F bond can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.

Synthesis, Purification, and Characterization

While multiple synthetic routes may exist, a common and reliable method for preparing benzyl bromides is through the free-radical bromination of the corresponding toluene precursor.

Synthetic Pathway Overview

The synthesis proceeds via a free-radical chain reaction, initiated by a radical initiator like dibenzoyl peroxide or azobisisobutyronitrile (AIBN). N-Bromosuccinimide (NBS) serves as the bromine source, allowing for a controlled bromination at the benzylic position.

Caption: General synthetic scheme for the preparation of 3-(2-Fluorophenoxy)benzyl Bromide.

Representative Synthetic Protocol

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

-

Reaction Setup : To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2-fluorophenoxy)toluene (1 equivalent), N-Bromosuccinimide (NBS, 1.1 equivalents), and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 equivalents).

-

Solvent Addition : Add a suitable anhydrous solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, to the flask under an inert atmosphere (e.g., nitrogen or argon). The inert atmosphere is crucial to prevent side reactions.

-

Reaction Execution : Heat the mixture to reflux (approximately 77°C for CCl₄). The reaction is typically monitored by TLC or GC to track the consumption of the starting material. The reaction mixture will turn from colorless to yellow-orange.

-

Workup : Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, being insoluble in the nonpolar solvent, will precipitate and can be removed by filtration.

-

Purification : Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification : The resulting crude oil is typically purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 3-(2-Fluorophenoxy)benzyl bromide as a clear liquid.[4]

Purity Assessment and Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to aromatic protons (multiplets in the range of ~6.8-7.5 ppm) and a characteristic singlet for the benzylic methylene protons (-CH₂Br) around 4.5 ppm. |

| ¹³C NMR | Resonances for all 13 unique carbon atoms, including the benzylic carbon (~30-35 ppm) and aromatic carbons, with C-F coupling visible for the fluorinated ring. |

| ¹⁹F NMR | A single resonance for the fluorine atom, with coupling to adjacent aromatic protons. |

| Mass Spec (MS) | The molecular ion peak (M⁺) will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 280 and 282. |

| GC-MS | A single major peak in the gas chromatogram with a corresponding mass spectrum confirming the molecular weight and fragmentation pattern. |

Key Applications and Experimental Workflows

The primary utility of 3-(2-Fluorophenoxy)benzyl bromide is as a versatile electrophile for introducing the 3-(2-fluorophenoxy)benzyl group into various molecular scaffolds.[1][5]

Application in Organic Synthesis: Sₙ2 Alkylation

This compound is a cornerstone for researchers creating complex molecules.[1] A common application is the O-alkylation of a phenol or the N-alkylation of an amine.

Caption: A typical experimental workflow for an Sₙ2 alkylation reaction.

Roles in Drug Discovery and Biochemical Research

-

Pharmaceutical Development : This intermediate is crucial in synthesizing novel therapeutic agents. Its structure is incorporated into molecules designed to target specific biological pathways, such as enzyme inhibitors or receptor modulators.[1][6]

-

Biochemical Probes : Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions.[6] It can also be modified to create fluorescent probes for cellular imaging applications, aiding in the visualization of biological processes.[1][6]

-

Material Science : Beyond life sciences, it is used in the formulation of advanced polymers and coatings to enhance properties like durability and environmental resistance.[1][6]

Safety, Handling, and Storage

Like most benzyl bromides, 3-(2-Fluorophenoxy)benzyl bromide is a lachrymator and is corrosive. All handling should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound should be stored in a tightly sealed container at the recommended temperature of 2-8°C, away from incompatible materials such as strong bases and oxidizing agents.[1]

Conclusion

3-(2-Fluorophenoxy)benzyl bromide is a high-value chemical intermediate whose strategic importance is rooted in its dual functionality. The reactive bromomethyl group provides a reliable anchor point for synthetic elaboration, while the fluorophenoxy moiety offers a proven method for enhancing the pharmacokinetic profile of the target molecule. For researchers and scientists in drug development and advanced material science, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full potential in creating novel and effective chemical entities.

References

-

3-(2-Fluorophenoxy)benzyl bromide - Chem-Impex. (URL: [Link])

-

3-(2-Fluorophenoxy)benzyl bromide - Soo Contemporary. (URL: [Link])

-

3-(2-Fluorophenoxy)benzyl bromide - FDER | UNR. (URL: [Link])

-

3-(4-Fluorophenoxy)benzyl Bromide | C13H10BrFO | CID 2737456 - PubChem. (URL: [Link])

-

The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis - LinkedIn. (URL: [Link])

-

3-(4-fluorophenoxy)benzyl bromide (C13H10BrFO) - PubChemLite. (URL: [Link])

-

Synthesis of benzyl bromide - PrepChem.com. (URL: [Link])

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PubMed Central. (URL: [Link])

-

Benzyl bromide - Wikipedia. (URL: [Link])

-

3-(Trifluoromethoxy)benzyl bromide - NIST WebBook. (URL: [Link])

-

CAS No : 402-23-3| Chemical Name : 3-(Trifluoromethyl)benzyl Bromide | Pharmaffiliates. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(2-Fluorophenoxy)benzyl Bromide | 242812-04-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. prepchem.com [prepchem.com]

- 5. Garden of Dreams | Soo Contemporary | 2022 | Virtual tour generated by Panotour [soocontemporary.com]

- 6. FCKeditor - Resources Browser [fder.unr.edu.ar]

Spectroscopic Unveiling of 3-(2-Fluorophenoxy)benzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluorophenoxy)benzyl bromide is a versatile building block in medicinal chemistry and organic synthesis, prized for its unique combination of a reactive benzylic bromide and a fluorinated phenoxy moiety.[1] This structure is instrumental in the synthesis of novel pharmaceutical candidates and agrochemicals, where the fluorine atom can enhance metabolic stability and bioavailability.[1] A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(2-Fluorophenoxy)benzyl bromide, grounded in fundamental principles and data from analogous structures.

Chemical Structure and Key Features

Molecular Formula: C₁₃H₁₀BrFO[1]

Molecular Weight: 281.12 g/mol [1]

CAS Number: 242812-04-0[1]

The molecule consists of a benzyl bromide core substituted at the 3-position with a 2-fluorophenoxy group. This arrangement dictates a complex and informative spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 3-(2-Fluorophenoxy)benzyl bromide, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy: A Proton's Perspective

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 - 7.00 | m | 8H | Aromatic Protons |

| ~4.50 | s | 2H | -CH₂Br |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is anticipated to be complex due to the presence of two substituted benzene rings and the influence of both the fluorine and the ether linkage. The protons on the benzyl ring and the fluorophenoxy ring will exhibit distinct chemical shifts and coupling patterns. The benzylic protons (-CH₂Br) are expected to appear as a sharp singlet around 4.50 ppm. This downfield shift is a direct consequence of the deshielding effect of the adjacent electronegative bromine atom. The integration of this signal will definitively correspond to two protons.

Trustworthiness: Self-Validating Protocol for ¹H NMR Acquisition

A robust ¹H NMR analysis hinges on proper sample preparation and instrument parameterization.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Fluorophenoxy)benzyl bromide in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for many organic compounds and its single, well-characterized residual peak at 7.26 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 500 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is sufficient.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans to ensure a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy: The Carbon Skeleton

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 115 | Aromatic Carbons |

| ~33 | -CH₂Br |

Expertise & Experience: Deciphering the ¹³C NMR Spectrum

The ¹³C NMR spectrum will display a number of signals in the aromatic region (115-150 ppm), corresponding to the 12 unique carbon atoms of the two benzene rings. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant, which can be a key diagnostic feature. The benzylic carbon (-CH₂Br) is expected to have a chemical shift of around 33 ppm, influenced by the attached bromine.

Trustworthiness: Self-Validating Protocol for ¹³C NMR Acquisition

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 125 MHz (or corresponding frequency for the available spectrometer) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| 1250-1200 | Strong | Aryl-O-C Stretch (Asymmetric) |

| 1100-1000 | Strong | Aryl-O-C Stretch (Symmetric) |

| 1250-1150 | Medium | C-H Wag (-CH₂Br)[2] |

| 690-515 | Medium-Strong | C-Br Stretch[2] |

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of 3-(2-Fluorophenoxy)benzyl bromide will be characterized by several key absorptions. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the characteristic aromatic C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region. A strong, prominent band corresponding to the asymmetric aryl-O-C (ether) stretching is expected around 1250-1200 cm⁻¹. The C-Br stretching vibration will be found in the fingerprint region, typically between 690 and 515 cm⁻¹.[2]

Trustworthiness: Self-Validating Protocol for IR Acquisition (Neat Liquid)

As 3-(2-Fluorophenoxy)benzyl bromide is a liquid at room temperature, a neat sample can be analyzed directly.

Experimental Protocol:

-

Sample Preparation: Place a single drop of the neat liquid sample between two polished salt plates (e.g., NaCl or KBr).[3][4]

-

Background Spectrum: Acquire a background spectrum of the clean, empty salt plates to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Place the salt plates with the sample in the spectrometer and acquire the spectrum.

-

Data Analysis: The resulting spectrum will show the absorption bands of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[5][6]

Predicted Mass Spectrum (Electron Ionization)

| m/z | Interpretation |

| 280/282 | Molecular Ion (M⁺) peak (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 201 | [M - Br]⁺ |

| 185 | [M - CH₂Br]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Expertise & Experience: Understanding the Fragmentation

In an EI mass spectrometer, high-energy electrons bombard the molecule, causing it to ionize and fragment. The molecular ion peak (M⁺) for 3-(2-Fluorophenoxy)benzyl bromide is expected at m/z 280 and 282, with roughly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). A common and significant fragmentation pathway for benzyl bromides is the loss of the bromine radical, which would result in a prominent peak at m/z 201. Another likely fragmentation is the cleavage of the C-C bond between the benzyl group and the phenoxy moiety, leading to various fragment ions. The tropylium ion at m/z 91 is a very common and stable fragment in the mass spectra of benzyl-containing compounds.[7]

Trustworthiness: Self-Validating Protocol for EI-MS Acquisition

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then ionized in the source using a beam of 70 eV electrons.[6][8] This standard energy allows for reproducible fragmentation patterns that can be compared to spectral libraries.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of 3-(2-Fluorophenoxy)benzyl bromide. This guide has outlined the expected data and the robust experimental protocols necessary for their acquisition and interpretation. By understanding these spectroscopic signatures, researchers can confidently utilize this important chemical intermediate in their synthetic endeavors, ensuring the integrity and purity of their target molecules.

References

-

LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. [Link]

-

Wikipedia. Electron ionization. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

Shimadzu Corporation. Please explain the principles, advantages, and disadvantages of EI. [Link]

-

ResearchGate. How to prepare IR samples?. [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

YouTube. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy. [Link]

-

University of California, Irvine. Sample preparation for FT-IR. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

T3DB. (2009). Benzyl bromide (T3D1776). [Link]

-

Chegg.com. (2015). Predict the 1H-NMR spectrum of both your benzyl. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Wishart, D. S., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Chem-Impex. 3-(2-Fluorophenoxy)benzyl bromide. [Link]

-

NMRDB.org. Predict all NMR spectra. [Link]

-

ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

The Royal Society of Chemistry. Supplementary Information for:. [Link]

-

ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. [Link]

-

University of Colorado Boulder. IR: alkyl halides. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

NIST WebBook. 3-(Trifluoromethoxy)benzyl bromide. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Kwantlen Polytechnic University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Fragment ion. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 8. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Solubility of 3-(2-Fluorophenoxy)benzyl Bromide in Organic Solvents

Introduction

Chemical Identity and Properties of 3-(2-Fluorophenoxy)benzyl Bromide

3-(2-Fluorophenoxy)benzyl bromide is a versatile organic compound with the chemical formula C₁₃H₁₀BrFO.[1] It is characterized by a benzyl bromide core substituted with a 2-fluorophenoxy group at the 3-position. This compound typically appears as a colorless to orange or green clear liquid.[1] The presence of the polar C-F and C-O bonds, the phenyl rings, and the reactive benzylic bromide group imparts a unique combination of polarity and reactivity to the molecule. Understanding its solubility is crucial for its effective use in various applications.

Table 1: Physicochemical Properties of 3-(2-Fluorophenoxy)benzyl Bromide

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀BrFO | [1] |

| Molecular Weight | 281.12 g/mol | [1] |

| Appearance | Colorless to orange to green clear liquid | [1] |

| CAS Number | 242812-04-0 | [1] |

Significance in Research and Drug Development

3-(2-Fluorophenoxy)benzyl bromide is a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactive benzyl bromide moiety, which readily participates in nucleophilic substitution reactions, allowing for the facile introduction of the 3-(2-fluorophenoxy)benzyl group into a target molecule. This structural motif is of interest in medicinal chemistry as the fluorine atom and the ether linkage can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and bioavailability.[2]

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1][3][4] Its applications include:

-

Pharmaceutical Development: As a key intermediate in the synthesis of drugs targeting specific biological pathways.[1][3][4]

-

Organic Synthesis: Employed in the creation of complex molecular architectures.[1][3]

-

Material Science: Used in the formulation of advanced materials like polymers and coatings.[1][3]

-

Biochemical Research: Utilized in studies of enzyme inhibition and receptor binding.[3][4]

Theoretical Principles of Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like".[5][6] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The interplay of intermolecular forces between the solute and solvent molecules dictates the extent of solubility.

For 3-(2-Fluorophenoxy)benzyl bromide, its solubility in organic solvents is influenced by:

-

Dipole-Dipole Interactions: The polar C-F, C-O, and C-Br bonds create a molecular dipole, allowing for favorable interactions with polar solvents.

-

Van der Waals Forces: The aromatic rings contribute to London dispersion forces, which are the primary interactions with nonpolar solvents.

-

Reactivity: As a reactive benzyl bromide, it may react with certain nucleophilic solvents (e.g., alcohols, water) over time, especially under heating.[7]

Predicted Solubility Profile of 3-(2-Fluorophenoxy)benzyl Bromide

Table 2: Predicted Qualitative Solubility of 3-(2-Fluorophenoxy)benzyl Bromide

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble to Very Soluble | The aromatic rings and the overall organic character of the molecule will lead to favorable van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone | Very Soluble | These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule without the risk of reaction that protic solvents might pose. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The molecule is expected to be soluble, but the potential for slow reaction with the alcohol to form an ether should be considered, especially at elevated temperatures. |

| Highly Polar | Water | Insoluble | The large, nonpolar aromatic portion of the molecule will dominate, making it hydrophobic and insoluble in water. |

Experimental Determination of Solubility

For researchers requiring precise solubility data, experimental determination is necessary. Below are protocols for both qualitative and quantitative assessment.

Step-by-Step Protocol for Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.[5][6]

Materials:

-

3-(2-Fluorophenoxy)benzyl bromide

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula and weighing paper

Procedure:

-

Place approximately 25 mg of 3-(2-Fluorophenoxy)benzyl bromide into a small test tube.[9]

-

Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).[9]

-

After each addition, vigorously shake or vortex the test tube for 30 seconds.[6][10]

-

Observe the mixture. If the compound completely dissolves to form a clear solution, it is considered soluble.

-

If some of the compound dissolves but a solid remains, it is partially soluble.

-

If the compound does not appear to dissolve at all, it is insoluble.

-

Record your observations for each solvent tested.

Protocol for Quantitative Solubility Determination using HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for determining the exact solubility of a compound in a solvent.[11][12][13] The "shake-flask" method followed by HPLC analysis is a gold standard.[11]

Materials:

-

3-(2-Fluorophenoxy)benzyl bromide

-

Chosen organic solvent(s)

-

Scintillation vials with screw caps

-

Orbital shaker or vortex mixer

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Sample Preparation:

-

Add an excess amount of 3-(2-Fluorophenoxy)benzyl bromide to a scintillation vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[11]

-

-

Sample Filtration:

-

After the incubation period, allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid.

-

-

Standard Preparation:

-

Prepare a stock solution of 3-(2-Fluorophenoxy)benzyl bromide of a known concentration in a suitable solvent (one in which it is freely soluble).

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

-

HPLC Analysis:

-

Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered sample solution (you may need to dilute it to fall within the range of your calibration curve).

-

Determine the concentration of the saturated solution from the calibration curve. This concentration is the solubility of the compound in that solvent at the specified temperature.

-

Safety Precautions

3-(2-Fluorophenoxy)benzyl bromide and its structural analogs, like benzyl bromide, are lachrymators and can cause skin and eye irritation.[7][8][14][15][16] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15][17] Always consult the Safety Data Sheet (SDS) before use.

Solvent Selection for Specific Applications

The choice of solvent is critical for the success of a chemical reaction or purification process.

Choosing a Solvent for Chemical Reactions

For reactions involving 3-(2-Fluorophenoxy)benzyl bromide, such as nucleophilic substitutions, polar aprotic solvents are generally preferred.

-

Recommended: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF). These solvents will dissolve the reactants and are less likely to react with the electrophilic benzyl bromide.

-

Use with Caution: Protic solvents like alcohols can act as nucleophiles and react with the benzyl bromide, leading to unwanted side products.

Solvent Considerations for Purification

Crystallization: The ideal crystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[18][19][20] A trial-and-error approach, often using a binary solvent system (a "soluble" solvent and an "insoluble" solvent), is common to find the optimal conditions.[20] Chromatography: For column chromatography, a solvent system that provides good separation of the desired product from impurities on a TLC plate is chosen. Typically, a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is used.[21]

Conclusion

3-(2-Fluorophenoxy)benzyl bromide is a valuable reagent in organic synthesis with a predictable solubility profile. It is expected to be highly soluble in a range of common polar aprotic and nonpolar organic solvents, and less soluble in highly polar protic solvents like water. For applications requiring precise solubility data, experimental determination through qualitative and quantitative methods is recommended. Careful solvent selection, based on the principles outlined in this guide, is crucial for optimizing reaction conditions, purification procedures, and overall research outcomes.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for qualitative and quantitative solubility determination.

Logical Flow for Solvent Selection

Caption: Decision-making process for solvent selection.

References

-

Anonymous. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

Soo Contemporary. (n.d.). 3-(2-Fluorophenoxy)benzyl bromide. Retrieved from [Link]

-

Anonymous. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Anonymous. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

Anonymous. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

Anonymous. (n.d.). Parameters of HPLC system used in solubility experiments for concentration measurement. Retrieved from [Link]

-

Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

-

Pandey, P. K. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

Anonymous. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Chemistry LibreTexts. [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

Anonymous. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Quora. [Link]

-

Anonymous. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

-

Anonymous. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Nichols, L. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

-

FDER | UNR. (n.d.). 3-(2-Fluorophenoxy)benzyl bromide. Retrieved from [Link]

-

KSCL (KRISHNA). (n.d.). MATERIAL SAFETY DATA SHEET - Benzyl bromide. Retrieved from [Link]

-

Anonymous. (2010, September 3). Benzyl bromide - SAFETY DATA SHEET. Retrieved from [Link]

-

Anonymous. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Garden of Dreams | Soo Contemporary | 2022 | Virtual tour generated by Panotour [soocontemporary.com]

- 4. FCKeditor - Resources Browser [fder.unr.edu.ar]

- 5. chem.ws [chem.ws]

- 6. saltise.ca [saltise.ca]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. echemi.com [echemi.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. csub.edu [csub.edu]

- 11. researchgate.net [researchgate.net]

- 12. pharmaguru.co [pharmaguru.co]

- 13. improvedpharma.com [improvedpharma.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. kscl.co.in [kscl.co.in]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. quora.com [quora.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

3-(2-Fluorophenoxy)benzyl Bromide synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Fluorophenoxy)benzyl Bromide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Fluorophenoxy)benzyl bromide is a pivotal chemical intermediate, valued for its utility in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its structure, which combines a reactive benzyl bromide moiety with a fluorinated phenoxy group, offers a unique handle for molecular elaboration. The fluorine atom, in particular, can enhance metabolic stability and binding affinity, making it a desirable feature in modern drug design.[1] This guide provides a comprehensive overview of the synthesis and rigorous characterization of 3-(2-Fluorophenoxy)benzyl bromide, grounded in established chemical principles and detailed analytical validation.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The design of a synthetic route to 3-(2-Fluorophenoxy)benzyl bromide requires careful consideration of bond disconnections to identify readily available starting materials. The two key functionalities are the ether linkage and the benzyl bromide. This leads to two primary retrosynthetic pathways, primarily differing in the sequence of the ether formation and bromination steps.

Route A involves the formation of the diaryl ether followed by the bromination of a benzylic alcohol. This is often preferred for its clean conversion of the alcohol. Route B also begins with ether formation but is followed by a free-radical bromination of a benzylic methyl group. This route is efficient if the corresponding methyl-substituted precursor is more accessible.

Caption: Retrosynthetic pathways for 3-(2-Fluorophenoxy)benzyl Bromide.

For the purpose of this guide, we will focus on a robust and widely applicable two-step synthesis analogous to Route A, starting from 3-hydroxybenzyl alcohol and 2-fluorophenol. This pathway involves two classic and well-understood organic transformations: the Williamson ether synthesis and the conversion of a benzyl alcohol to a benzyl bromide.

Detailed Synthesis Protocols

Step 1: Williamson Ether Synthesis of 3-(2-Fluorophenoxy)benzyl Alcohol

This reaction forms the core ether linkage through a nucleophilic substitution (SN2) mechanism.[3][4] The phenoxide, generated by deprotonating 2-fluorophenol with a suitable base, acts as the nucleophile, attacking the electrophilic carbon of an activated benzyl species. In this variation, we adapt the principle by first forming the phenoxide and reacting it with 3-hydroxybenzyl bromide (which would be formed in situ or used directly). A more common and practical approach, however, is to react 2-fluorophenol with 3-hydroxybenzyl alcohol in the presence of reagents that facilitate the ether bond formation. For this guide, we will detail the well-established reaction between 2-fluorophenol and 3-hydroxybenzyl alcohol. A more direct Williamson approach involves reacting the sodium salt of 2-fluorophenol with 3-hydroxybenzyl chloride or bromide.

Reaction: 2-Fluorophenol + 3-Hydroxybenzyl alcohol → 3-(2-Fluorophenoxy)benzyl Alcohol

Causality in Experimental Design:

-

Base (Potassium Carbonate, K₂CO₃): A moderately strong base is required to deprotonate the phenol (pKa ≈ 10) to its more nucleophilic phenoxide form. K₂CO₃ is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to drive the reaction without causing side reactions like elimination, which can be an issue with stronger bases.[5]

-

Solvent (Acetonitrile, CH₃CN): A polar aprotic solvent is ideal for SN2 reactions.[3] It dissolves the ionic intermediates (phenoxide and potassium salts) while not solvating the nucleophile so strongly as to blunt its reactivity.

-

Temperature (Reflux): Heating the reaction provides the necessary activation energy for the substitution to proceed at a practical rate.

Experimental Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorophenol (1.0 eq), 3-hydroxybenzyl alcohol (1.05 eq), and anhydrous potassium carbonate (1.5 eq).

-

Add acetonitrile (approx. 5-10 mL per gram of 2-fluorophenol) to the flask.

-

Heat the mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude 3-(2-Fluorophenoxy)benzyl alcohol.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Step 2: Bromination of 3-(2-Fluorophenoxy)benzyl Alcohol

The conversion of the benzylic alcohol to the corresponding bromide is a crucial activation step. While several reagents can accomplish this, phosphorus tribromide (PBr₃) is highly effective for primary and benzylic alcohols.

Mechanism Rationale: The alcohol's hydroxyl group is a poor leaving group. PBr₃ first acts as a Lewis acid, activating the alcohol by forming a good leaving group (a phosphite ester intermediate). A bromide ion, now a potent nucleophile, then displaces this group via an SN2 reaction.[6]

Experimental Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood as PBr₃ is corrosive and reacts violently with water.

-

Dissolve the purified 3-(2-Fluorophenoxy)benzyl alcohol (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise via a syringe. A slight excess is often used to ensure complete conversion.

-

Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, carefully quench the reaction by slowly pouring it into a beaker of ice water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-(2-Fluorophenoxy)benzyl bromide. The product is often sufficiently pure for subsequent use, but can be further purified by chromatography if necessary.

Structural Characterization and Validation

Rigorous analytical chemistry is essential to confirm the identity and purity of the synthesized product. The following workflow provides a self-validating system for characterization.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Garden of Dreams | Soo Contemporary | 2022 | Virtual tour generated by Panotour [soocontemporary.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 6. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]

The Lynchpin of Modern Medicinal Chemistry: A Technical Guide to the Applications of 3-(2-Fluorophenoxy)benzyl Bromide

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 3-(2-Fluorophenoxy)benzyl Bromide emerges as a highly versatile and strategic intermediate, embodying three critical structural motifs: a diaryl ether core, a fluorine substituent, and a reactive benzyl bromide handle. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry. We will explore its role as a linchpin in the synthesis of complex molecular architectures targeting a spectrum of diseases, from infectious diseases to oncology. This document will serve as a resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also actionable experimental protocols and synthetic strategies.

Introduction: Deconstructing a Privileged Scaffold

The therapeutic potential of a synthetic building block is encoded in its structure. 3-(2-Fluorophenoxy)benzyl Bromide is a prime example of a molecule designed for purpose, integrating several features that are highly sought after in medicinal chemistry.

-

The Diaryl Ether Core: The diaryl ether (DE) motif is a well-established "privileged scaffold" in drug discovery.[1][2][3] Its prevalence is attributed to a combination of desirable properties: it possesses a flexible oxygen bridge allowing for optimal positioning of the aryl rings within a biological target, substantial hydrophobicity for cell membrane penetration, and significant metabolic stability.[4][5] This scaffold is a cornerstone of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3]

-